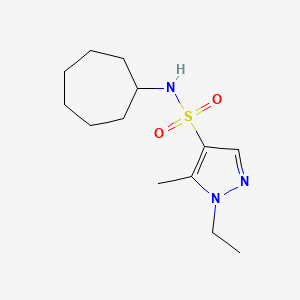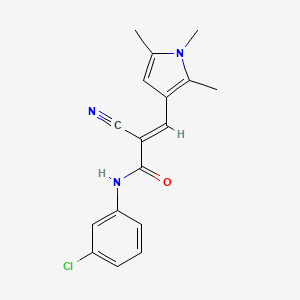![molecular formula C16H10ClN5O5 B10888120 2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888120.png)
2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furaldehyde group linked to a nitrophenyl and nitropyridyl hydrazone, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzaldehyde and 5-nitro-2-pyridylhydrazine.
Reaction Conditions: These starting materials undergo a condensation reaction in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures with optimized reaction conditions and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro groups to amino groups, resulting in different hydrazone derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
Scientific Research Applications
5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its structural features that may interact with biological targets.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The hydrazone moiety may also interact with specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
- 2-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE HYDRAZONE
- 5-NITRO-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE
- 2-CHLORO-5-NITROPHENYLHYDRAZONE
These compounds share structural similarities but differ in specific functional groups or substitution patterns, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H10ClN5O5 |
|---|---|
Molecular Weight |
387.73 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C16H10ClN5O5/c17-14-4-1-10(21(23)24)7-13(14)15-5-3-12(27-15)9-19-20-16-6-2-11(8-18-16)22(25)26/h1-9H,(H,18,20)/b19-9+ |
InChI Key |
OWJPFJAUVVFLFX-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Diphenyl-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10888040.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10888043.png)
![N'-{(E)-[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B10888060.png)
![Methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10888071.png)
![3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole](/img/structure/B10888077.png)
![1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate](/img/structure/B10888082.png)
![3,5-dinitro-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10888084.png)
![Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10888087.png)
![ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B10888095.png)

![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10888102.png)
![N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10888107.png)

![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10888111.png)
